D-Fructosa 6-fosfato sal dipotásico

Descripción general

Descripción

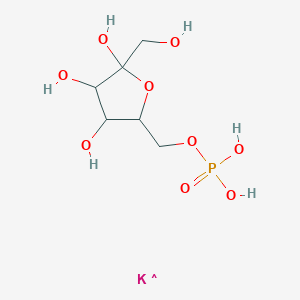

D-Fructose 6-phosphate dipotassium salt: is a chemical compound with the molecular formula C6H11O9PK2 . It is a dipotassium salt form of D-fructose 6-phosphate, which is an important intermediate in the glycolytic pathway. This compound plays a crucial role in various biochemical processes, particularly in carbohydrate metabolism.

Aplicaciones Científicas De Investigación

Identificación y caracterización de enzimas

La F6P se utiliza para identificar y caracterizar diversas enzimas implicadas en el metabolismo de los carbohidratos. Por ejemplo, ayuda en el estudio de la fosfofructoquinasa, que desempeña un papel fundamental en la regulación de la tasa de glucólisis .

Investigación de la vía de la glucólisis

Los investigadores utilizan F6P para explorar las complejidades de la vía de la glucólisis, comprendiendo cómo se descompone la glucosa para liberar energía y cómo se utilizan los intermediarios como la F6P en el proceso .

Estudios de trastornos metabólicos

La F6P es fundamental en la investigación de trastornos metabólicos, como la diabetes, donde se altera la regulación de la glucólisis. Ayuda a comprender la base bioquímica de estas enfermedades .

Descubrimiento de fármacos

En el descubrimiento de fármacos, la F6P se puede utilizar para detectar compuestos que modulan la actividad de enzimas como la glutamina:fructosa-6-fosfato amidotransferasa, que está relacionada con la producción de glucosamina-6-fosfato, un compuesto implicado en la síntesis de glucosaminoglucanos y proteoglicanos .

Investigación agrícola

La F6P tiene aplicaciones en la investigación agrícola, particularmente en el estudio del metabolismo de las plantas y cómo las plantas responden a los factores estresantes ambientales a nivel molecular .

Biología sintética

En biología sintética, la F6P se utiliza para diseñar vías metabólicas en bacterias o levaduras para producir biocombustibles o productos farmacéuticos. Sirve como un bloque de construcción para las vías sintéticas .

Estudios nutricionales

La F6P se utiliza en estudios nutricionales para comprender cómo las diferentes dietas afectan las vías metabólicas en el cuerpo, incluida la utilización de carbohidratos y el papel de intermediarios como la F6P .

Biotecnología

Por último, la F6P se utiliza en biotecnología para la producción de jarabe de maíz de alta fructosa (HFCS), donde es un intermedio en la conversión de glucosa a fructosa, lo que aumenta la dulzura de los productos alimenticios .

Mecanismo De Acción

Target of Action

The primary target of D-Fructose 6-phosphate dipotassium salt is phosphoglucose isomerase , an enzyme that plays a crucial role in the glycolytic pathway .

Mode of Action

D-Fructose 6-phosphate dipotassium salt interacts with its target, phosphoglucose isomerase, and is converted into D-glucose 6-phosphate . This conversion is a critical step in the glycolytic pathway, allowing the continuation of the process.

Biochemical Pathways

The compound is a key intermediate in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP for various cellular processes. The conversion of D-Fructose 6-phosphate to D-glucose 6-phosphate by phosphoglucose isomerase is a critical step in this pathway.

Pharmacokinetics

As a polar molecule, it is expected to have good solubility in water , which could influence its bioavailability and distribution in the body.

Result of Action

The action of D-Fructose 6-phosphate dipotassium salt results in the production of D-glucose 6-phosphate . This molecule is a critical intermediate in the glycolytic pathway, contributing to the generation of ATP, which is the primary energy currency of the cell.

Análisis Bioquímico

Biochemical Properties

D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway, a critical metabolic pathway that breaks down glucose for energy production . It interacts with enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amino-transferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glucose metabolism and energy production in cells.

Cellular Effects

The presence of D-Fructose 6-phosphate dipotassium salt in cells influences various cellular processes. It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the glycolytic pathway, it contributes to the production of ATP, the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, D-Fructose 6-phosphate dipotassium salt exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It acts as a substrate for several enzymes in the glycolytic pathway, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose 6-phosphate dipotassium salt can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Fructose 6-phosphate dipotassium salt can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

D-Fructose 6-phosphate dipotassium salt is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Fructose 6-phosphate dipotassium salt and its effects on activity or function can be described . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Fructose 6-phosphate dipotassium salt can be synthesized through the phosphorylation of D-fructose using potassium phosphate. The reaction typically involves the use of a catalyst such as phosphoglucoisomerase to facilitate the isomerization of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of potassium ions to form the dipotassium salt.

Industrial Production Methods: Industrial production of D-fructose 6-phosphate dipotassium salt involves large-scale fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce the desired compound, which is then extracted and purified through various chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: D-Fructose 6-phosphate dipotassium salt can undergo oxidation reactions to form various products, including D-gluconate 6-phosphate.

Reduction: It can be reduced to form D-mannitol 6-phosphate.

Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

**Major Products Form

Propiedades

InChI |

InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPSDEVNXCUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585154 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-47-4 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)